molecular formula C6H2BrI2NO2 B3332178 4-Bromo-3,5-diiodopyridine-2-carboxylic acid CAS No. 876476-58-3

4-Bromo-3,5-diiodopyridine-2-carboxylic acid

Cat. No. B3332178
CAS RN: 876476-58-3
M. Wt: 453.80 g/mol
InChI Key: ADMMEEANHIBWMF-UHFFFAOYSA-N
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Description

4-Bromo-3,5-diiodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H2BrI2NO4 . It has a molecular weight of 497.81 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with bromo, iodo, and carboxylic acid functional groups . The positions of these substituents on the pyridine ring are indicated by the numbers in the compound’s name.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-diiodopyridine-2-carboxylic acid is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The specific safety and hazards associated with 4-Bromo-3,5-diiodopyridine-2-carboxylic acid are not detailed in the search results . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

Future Directions

The future directions for research or applications involving 4-Bromo-3,5-diiodopyridine-2-carboxylic acid are not specified in the search results . Given its structure, it could potentially be used as a building block in the synthesis of more complex organic compounds.

properties

IUPAC Name

4-bromo-3,5-diiodopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrI2NO2/c7-3-2(8)1-10-5(4(3)9)6(11)12/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMMEEANHIBWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)I)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrI2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704499
Record name 4-Bromo-3,5-diiodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876476-58-3
Record name 4-Bromo-3,5-diiodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3,5-diiodopyridine-2-carboxylic acid
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4-Bromo-3,5-diiodopyridine-2-carboxylic acid
Reactant of Route 3
4-Bromo-3,5-diiodopyridine-2-carboxylic acid
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4-Bromo-3,5-diiodopyridine-2-carboxylic acid
Reactant of Route 5
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4-Bromo-3,5-diiodopyridine-2-carboxylic acid
Reactant of Route 6
4-Bromo-3,5-diiodopyridine-2-carboxylic acid

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